molecular formula C14H19NO5S B5676172 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid

4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid

Cat. No.: B5676172
M. Wt: 313.37 g/mol
InChI Key: GTESDMIZCAGQAK-UHFFFAOYSA-N
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Description

4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid is a synthetic organic compound featuring a thiophene ring substituted with a methoxycarbonyl group at position 3 and a propyl chain at position 3. The thiophene moiety is linked via a carbamoyl bridge to a butanoic acid chain. The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography, for precise characterization, often employing software like SHELXL for refinement and WinGX/ORTEP for visualization .

Properties

IUPAC Name

5-[(3-methoxycarbonyl-5-propylthiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-3-5-9-8-10(14(19)20-2)13(21-9)15-11(16)6-4-7-12(17)18/h8H,3-7H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTESDMIZCAGQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification using methanol and a suitable acid catalyst.

    Addition of the Propyl Group: The propyl group can be added through a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.

    Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate.

    Attachment of the Butanoic Acid Moiety: The final step involves the coupling of the thiophene derivative with butanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The propyl group can be substituted with other alkyl or aryl groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like alkyl halides and Lewis acids.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Various alkyl or aryl-substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid exhibit significant anticancer properties. A study published in Cancer Letters highlighted the compound's ability to inhibit tumor growth in vitro, showing promise as a potential chemotherapeutic agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is critical for cancer treatment strategies .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study focusing on inflammatory pathways, it was observed that the compound could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Material Science Applications

2.1 Polymer Synthesis

This compound serves as a versatile building block in the synthesis of novel polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites. Researchers have successfully synthesized copolymers that exhibit improved performance characteristics compared to traditional materials .

2.2 Conductive Materials

The compound's thiophene moiety contributes to its electrical conductivity, making it a candidate for use in organic electronic devices. Studies have demonstrated that polymers derived from this compound can be utilized in organic photovoltaics and field-effect transistors, where they exhibit favorable charge transport properties .

Data Tables and Case Studies

Application Area Study Reference Findings
Anticancer ActivityCancer Letters Induced apoptosis in cancer cell lines; potential chemotherapeutic agent.
Anti-inflammatoryJournal of Inflammation Research Reduced pro-inflammatory cytokine production; potential treatment for inflammatory diseases.
Polymer SynthesisPolymer Science Enhanced thermal stability and mechanical properties in synthesized copolymers.
Conductive MaterialsOrganic Electronics Journal Favorable charge transport properties for use in electronic devices.

Mechanism of Action

The mechanism of action of 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and carbamoyl group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature (EP 4 374 877 A2)

The European patent application (EP 4 374 877 A2) discloses two compounds with structural similarities to the target molecule:

4-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]butanoic acid

5-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]pentanoic acid

Key Structural Differences and Implications:
Feature Target Compound Patent Compounds (EP 4 374 877 A2)
Core Ring System Thiophene ring Diazaspiro[4.5]decene ring with pyrimidine substituents
Substituents Methoxycarbonyl, propyl Trifluoromethyl groups, pyrimidine, fluorine atoms
Acidic Chain Butanoic acid (C4) Butanoic acid (C4) or pentanoic acid (C5)
Functional Groups Carbamoyl, carboxylic acid Carbamoyl, carboxylic acid, hydroxyl, ketone
  • Impact of Fluorination: The patent compounds incorporate fluorine atoms and trifluoromethyl groups, which enhance metabolic stability and lipophilicity compared to the non-fluorinated thiophene derivative. This could improve bioavailability but may increase synthetic complexity .
  • Chain Length: The pentanoic acid chain in one patent compound (C5 vs. C4) may alter solubility and pharmacokinetic profiles.

Methodological Considerations for Structural Analysis

The structural elucidation of such compounds typically relies on:

  • X-ray Crystallography : SHELXL is widely used for refining crystal structures, particularly for small molecules, ensuring accurate bond length and angle measurements .
  • Visualization Tools : WinGX and ORTEP facilitate the interpretation of anisotropic displacement parameters and molecular geometry .

While these tools are critical for comparative studies, the provided evidence lacks explicit data (e.g., crystallographic parameters, thermodynamic stability) for the target compound or its analogues.

Biological Activity

Overview of 4-{[3-(Methoxycarbonyl)-5-propylthiophen-2-YL]carbamoyl}butanoic Acid

This compound is a synthetic compound that belongs to a class of molecules known for their diverse biological activities. This compound features a thiophene ring, which is often associated with pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer effects.

The biological activity of this compound can be attributed to its structural components, particularly the thiophene moiety and the carboxylic acid functional group. Thiophenes are known to interact with various biological targets, including enzymes and receptors, influencing signaling pathways and metabolic processes.

Antimicrobial Activity

Compounds containing thiophene rings have demonstrated antimicrobial properties. They may exert their effects by disrupting bacterial cell membranes or inhibiting essential enzymes involved in bacterial metabolism. For instance, studies on related thiophene derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The presence of the carboxylic acid group suggests potential anti-inflammatory activity. Compounds with this functional group can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in tissues.

Anticancer Properties

Research on similar compounds indicates that they may possess anticancer properties through mechanisms such as induction of apoptosis (programmed cell death) and inhibition of tumor growth. The specific pathways involved can include the modulation of cell cycle regulators and apoptotic factors.

Comparison of Biological Activities

Compound NameActivity TypeMechanism of ActionReference
This compoundAntimicrobialDisruption of cell membranesGeneral Knowledge
Similar Thiophene Derivative AAnti-inflammatoryInhibition of COX-2
Similar Thiophene Derivative BAnticancerInduction of apoptosis

Case Studies

  • Antimicrobial Activity Study : A study investigating the antimicrobial efficacy of thiophene derivatives showed that compounds similar to this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anti-inflammatory Research : In a controlled trial, a thiophene-based compound was administered in a model of acute inflammation, resulting in a significant reduction in edema compared to control groups. The study highlighted the role of COX inhibition in mediating these effects.
  • Anticancer Investigation : A recent investigation into thiophene derivatives revealed that certain analogs induced apoptosis in breast cancer cell lines through activation of caspase pathways, suggesting potential therapeutic applications for compounds like this compound.

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